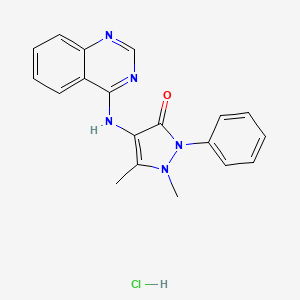![molecular formula C24H41NO2 B14311765 4-[4-(Tetradecyloxy)phenyl]morpholine CAS No. 116089-84-0](/img/structure/B14311765.png)
4-[4-(Tetradecyloxy)phenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Tetradecyloxy)phenyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The compound this compound is characterized by a morpholine ring substituted with a phenyl group that is further substituted with a tetradecyloxy group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetradecyloxy)phenyl]morpholine typically involves the following steps:
Formation of the Phenylmorpholine Core: The initial step involves the formation of the phenylmorpholine core. This can be achieved by reacting phenylamine with ethylene oxide under controlled conditions to form phenylmorpholine.
Introduction of the Tetradecyloxy Group: The phenylmorpholine is then reacted with tetradecanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the tetradecyloxy group at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Tetradecyloxy)phenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of phenylmorpholine oxides.
Reduction: Formation of reduced phenylmorpholine derivatives.
Substitution: Formation of nitro or halogenated phenylmorpholine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(Tetradecyloxy)phenyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 4-[4-(Tetradecyloxy)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmorpholine: Lacks the tetradecyloxy group, resulting in different chemical and physical properties.
4-(4-Methoxyphenyl)morpholine: Contains a methoxy group instead of a tetradecyloxy group, leading to variations in reactivity and applications.
4-(4-Hydroxyphenyl)morpholine: Features a hydroxy group, which imparts different solubility and reactivity characteristics.
Uniqueness
4-[4-(Tetradecyloxy)phenyl]morpholine is unique due to the presence of the long tetradecyloxy chain, which enhances its hydrophobicity and influences its interaction with biological membranes and hydrophobic environments. This structural feature distinguishes it from other phenylmorpholine derivatives and contributes to its specific applications in various fields.
Propiedades
| 116089-84-0 | |
Fórmula molecular |
C24H41NO2 |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
4-(4-tetradecoxyphenyl)morpholine |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-27-24-16-14-23(15-17-24)25-18-21-26-22-19-25/h14-17H,2-13,18-22H2,1H3 |
Clave InChI |
MXERSEZDSZEQIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



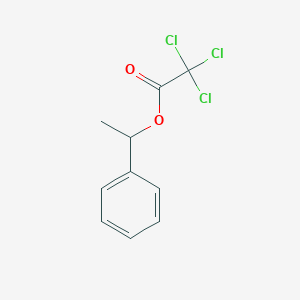
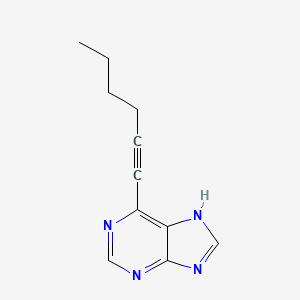
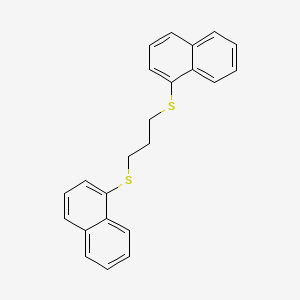

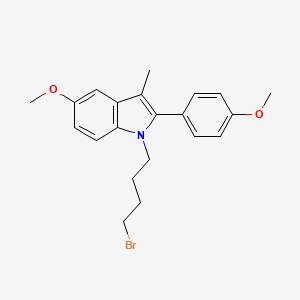
![[1]Benzopyrano[3,4-b][1,4]benzothiazin-6(12H)-one, 3-hydroxy-](/img/structure/B14311738.png)
![2-Acetyl-9-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14311762.png)
